molecular formula C20H18ClNO3 B5322296 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid

4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid

Cat. No. B5322296
M. Wt: 355.8 g/mol
InChI Key: LXCKUPKXTKPQQN-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid, also known as BCVA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCVA belongs to a class of compounds called stilbenes, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in cell cycle progression, such as cyclin-dependent kinases. This compound also induces apoptosis by activating caspase enzymes and increasing the production of reactive oxygen species. In addition, this compound has been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell death and inhibit the growth of cancer cells. In addition, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid in lab experiments is its diverse biological activities, which make it a promising candidate for therapeutic applications. In addition, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound for use in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid. One area of research is the development of new synthetic methods for this compound that improve its yield and purity. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Furthermore, future research could focus on the development of this compound derivatives that have improved bioavailability and efficacy.

Synthesis Methods

4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid can be synthesized through a multistep process starting from 4-bromo-3-chlorophenol. The first step involves the reaction of 4-bromo-3-chlorophenol with sec-butyl lithium, followed by the addition of 2-chloro-1-cyanoethylene. The resulting intermediate is then reacted with 4-carboxybenzaldehyde to yield this compound.

Scientific Research Applications

4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death through various mechanisms, including the inhibition of cell cycle progression and the induction of apoptosis. In addition, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-[(E)-2-(4-butan-2-yloxy-3-chlorophenyl)-1-cyanoethenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-3-13(2)25-19-9-4-14(11-18(19)21)10-17(12-22)15-5-7-16(8-6-15)20(23)24/h4-11,13H,3H2,1-2H3,(H,23,24)/b17-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCKUPKXTKPQQN-YVLHZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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